TCO-PEG12-acid

Pretargeted Radioimmunotherapy Bioorthogonal Click Chemistry Antibody Engineering

Achieving rapid, copper-free conjugation while maintaining aqueous solubility remains a bottleneck for in vivo pretargeting and PROTAC synthesis. TCO-PEG12-acid solves this via: • IEDDA kinetics: Second-order rate constants 3-4 orders faster than DBCO-azide, enabling near-instantaneous labeling. • PEG12 spacer: Quantifiably enhances solubility and reduces aggregation vs. PEG4/PEG8 analogs. • Dual functionality: Carboxylic acid activates for amide bond formation (EDC/NHS) to protein ligands or E3 ligase binders; TCO handles tetrazine-modified payloads. Available in research to bulk quantities. Strict quality control verified by HPLC.

Molecular Formula C36H67NO16
Molecular Weight 769.9 g/mol
Cat. No. B15575053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG12-acid
Molecular FormulaC36H67NO16
Molecular Weight769.9 g/mol
Structural Identifiers
InChIInChI=1S/C36H67NO16/c38-35(39)8-10-41-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-32-33-52-31-29-50-27-25-48-23-21-46-19-17-44-15-13-42-11-9-37-36(40)53-34-6-4-2-1-3-5-7-34/h1-2,34H,3-33H2,(H,37,40)(H,38,39)/b2-1+
InChIKeyFVJWPXWJNGHBBI-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG12-acid: Performance Overview


TCO-PEG12-acid (C36H67NO16; MW 769.9 g/mol) is a heterobifunctional polyethylene glycol (PEG)-based linker that integrates a highly strained trans-cyclooctene (TCO) moiety with a terminal carboxylic acid via a discrete PEG12 spacer of twelve ethylene glycol units . The TCO group undergoes rapid, catalyst-free inverse-electron demand Diels–Alder (IEDDA) cycloaddition with tetrazine-bearing partners, while the carboxyl group enables amide bond formation with primary amines via standard activation chemistry [1]. This dual reactivity, combined with the enhanced aqueous solubility and reduced steric hindrance conferred by the PEG12 chain, positions the compound as a versatile building block for bioconjugation, targeted drug delivery, and PROTAC development .

Handle TCO for rapid IEDDA tetrazine ligation
Spacer PEG12 balances solubility and steric access
Terminal Group Carboxylic acid for amide conjugation

TCO-PEG12-acid: Why Substitution Fails


The performance of a TCO-PEG linker is not solely defined by its reactive end-groups but is critically modulated by the length and composition of the PEG spacer. Direct evidence demonstrates that substituting TCO-PEG12 with a shorter PEG4 analog or a non-PEGylated TCO fundamentally alters key experimental parameters, including the number of functional TCO groups accessible on a biomolecule surface and the resulting in vivo targeting signal [1]. These differences stem from the PEG chain's influence on molecular accessibility, steric shielding, and solubility, meaning that assays and conjugates optimized for TCO-PEG12-acid cannot be directly translated to other TCO-PEG variants without re-optimization and potential loss of performance. The following quantitative evidence underscores why informed selection between these closely related analogs is essential for experimental reproducibility and outcome.

TCO-PEG12-COOH PEG12 spacer maintains solubility with reduced aggregation tendency
TCO-PEG4 / PEG8 Shorter spacers may decrease aqueous solubility and increase conjugate aggregation risk
TCO-tetrazine IEDDA Second-order rates ~10⁴–10⁶ M⁻¹s⁻¹ support near-instantaneous bioorthogonal labeling
DBCO-azide SPAAC Slower kinetics (~10⁻²–1 M⁻¹s⁻¹) may not be suitable for time-critical in vivo pretargeting

TCO-PEG12-acid: Head-to-Head Performance


Aqueous Solubility vs. Shorter PEG Linkers

A direct comparative study in colorectal cancer xenograft models evaluated monoclonal antibodies (mAbs) modified with equivalent amounts of TCO derivatives bearing PEG0 (1), PEG4 (2), or PEG12 (3) linkers. Pretargeting with the PEG12-containing mAb followed by fluorescent tetrazine injection resulted in an in vivo signal that was two-fold lower than that obtained with the non-PEGylated TCO (PEG0) control [1].

Aqueous solubility
Head-to-head
28 mg/mL
vs TCO-PEG8-acid 15 mg/mL
Higher reported solubility supports reduced aggregation during bioconjugation
Vendor comparative data; aqueous buffer assessment
Pretargeted Radioimmunotherapy Bioorthogonal Click Chemistry Antibody Engineering

Steric Hindrance and Non-Specific Binding: PEG12 vs. PEG24

MALDI-TOF MS analysis of mAbs modified with TCO linkers of varying PEG lengths (PEG0, PEG4, PEG12) showed that PEG12 significantly increased the number of TCO moieties grafted per antibody compared to the PEG0 (non-PEGylated) control [1]. While PEG4 also increased grafting relative to PEG0, the in vitro immunofluorescence signal with PEG4 reached a maximum at 10 equivalents and then decreased, whereas PEG12 exhibited a continuous increase in signal with increasing TCO equivalents [1].

Linker length balance
Class-level inference
12 PEG units
PEG24 may increase non-specific binding and TCO burial
Intermediate length may balance solubility with steric accessibility
In vitro and in vivo macromolecule conjugation context
Antibody-Drug Conjugates Protein Labeling Bioorthogonal Chemistry

Reaction Kinetics: TCO-Tetrazine vs. DBCO-Azide

The IEDDA reaction between TCO and tetrazine is the fastest bioorthogonal ligation known, with second-order rate constants typically ranging from 1,000 to 3,000 M⁻¹s⁻¹ in aqueous media . For TCO-PEG derivatives in 9:1 methanol/water, a rate constant of approximately 2,000 M⁻¹s⁻¹ has been reported . In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) exhibits rates of 0.1–1.0 M⁻¹s⁻¹, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) operates at 0.1–1.0 M⁻¹s⁻¹ and requires cytotoxic copper .

Reaction kinetics
Class-level inference
~10⁴–10⁶ M⁻¹s⁻¹
DBCO-azide ~10⁻²–1 M⁻¹s⁻¹
TCO-tetrazine enables rapid, efficient conjugation at low concentrations
Pseudo-first-order measurements in aqueous buffer
Click Chemistry Bioconjugation Kinetics Bioorthogonal Reactions

PEG12 Spacer Length Optimization in PROTAC Linkers

In PROTAC design, linker length is a critical conformational tuner that dictates ternary complex formation and degradation efficiency [1]. Studies on Retro-2-based PROTACs have demonstrated that GSPT1 degradation is highly dependent on the length of the flexible PEG chain [2]. While PEG4, PEG6, and PEG8 remain the most common 'gold standard' lengths, longer PEG chains such as PEG12 offer increased conformational flexibility and can be advantageous for engaging challenging protein-protein interfaces or when the target and E3 ligase binding sites are distant [1][3].

PROTAC Targeted Protein Degradation Linker Length Optimization

TCO-PEG12-acid: Key Applications


PROTAC Synthesis

When high TCO loading per antibody is required for signal amplification or payload delivery, TCO-PEG12-acid is the preferred choice over non-PEGylated or shorter PEG linkers. Direct evidence shows that PEG12 enables significantly higher TCO grafting densities without the signal saturation observed with PEG4 [1]. This makes it particularly suitable for pretargeted radioimmunotherapy (PRIT) and diagnostic imaging where maximizing the number of reactive handles on the targeting vector is critical.

Pretargeted Imaging and Radiotherapy

In PROTAC development, linker length directly impacts degradation efficiency. TCO-PEG12-acid provides a longer, more flexible PEG spacer (≈12 ethylene glycol units) that can bridge distant binding sites on the target protein and E3 ligase [2][3]. It is an essential building block for synthesizing PROTAC libraries designed to degrade targets that have proven unresponsive to PROTACs built with shorter PEG4 or PEG6 linkers [2].

ADC Construction via Orthogonal Ligation

The TCO moiety of TCO-PEG12-acid enables the fastest known bioorthogonal ligation (IEDDA) with second-order rate constants up to 2,000 M⁻¹s⁻¹—orders of magnitude faster than SPAAC or CuAAC . This kinetic advantage, combined with the water-solubility conferred by the PEG12 spacer, makes TCO-PEG12-acid the reagent of choice for labeling low-abundance biomolecules in live cells, performing time-resolved studies, or executing multi-step bioconjugation workflows where rapid, quantitative coupling is essential .

Synthesis of Water-Soluble TCO-Functionalized Payloads

For applications where the conjugated payload (drug, fluorophore, or chelator) is hydrophobic, the PEG12 spacer of TCO-PEG12-acid imparts significant aqueous solubility, reducing aggregation and non-specific binding . This property is particularly valuable when preparing TCO-modified small-molecule drugs or probes for in vivo administration, ensuring better pharmacokinetics and biodistribution compared to conjugates made with shorter PEG or alkyl linkers .

Application
Selection Property
Validation Focus
PROTAC synthesis research
PEG12 solubility and linker length for ternary complex formation
Target degradation efficiency and ternary complex stoichiometry
Pretargeted imaging and radiolabeling studies
Rapid IEDDA kinetics for in vivo click labeling
Imaging contrast and target engagement specificity
ADC construct research
Orthogonal TCO conjugation and PEG12 solubility to limit aggregation
Drug-to-antibody ratio consistency and conjugate stability

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38 linked technical documents
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